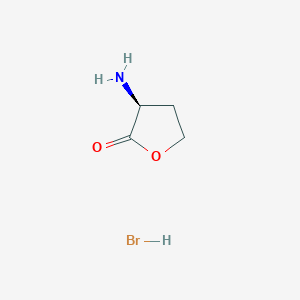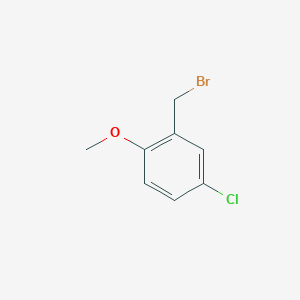![molecular formula C13H12 B154233 1H-Benz[f]indene, 2,3-dihydro- CAS No. 1624-26-6](/img/structure/B154233.png)
1H-Benz[f]indene, 2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its potential use in scientific research. This compound has a unique structure that makes it useful in various fields, including biochemistry, pharmacology, and biotechnology. In
Aplicaciones Científicas De Investigación
1H-Benz[f]indene, 2,3-dihydro- has various applications in scientific research. It has been used as a fluorescent probe to study DNA structure and function. It has also been used as a ligand in metal-catalyzed reactions and as a building block in organic synthesis. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis.
Mecanismo De Acción
The mechanism of action of 1H-Benz[f]indene, 2,3-dihydro- is not fully understood. However, studies have shown that it can interact with DNA and RNA, leading to changes in their structure and function. It can also interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.
Efectos Bioquímicos Y Fisiológicos
1H-Benz[f]indene, 2,3-dihydro- has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also modulate the activity of enzymes and proteins involved in various cellular processes, including DNA replication, transcription, and translation. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Benz[f]indene, 2,3-dihydro- in lab experiments include its unique structure, which makes it useful in various applications, and its ability to interact with biomolecules, leading to changes in their activity and function. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research involving 1H-Benz[f]indene, 2,3-dihydro-. These include studying its potential use in cancer therapy, developing new synthetic methods for its production, and exploring its interactions with biomolecules in more detail. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Conclusion
1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon that has gained attention in recent years due to its potential use in scientific research. Its unique structure and ability to interact with biomolecules make it useful in various applications, including cancer therapy and organic synthesis. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1H-Benz[f]indene, 2,3-dihydro- can be achieved through several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring system. The Friedel-Crafts reaction involves the reaction of an arene with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Propiedades
Número CAS |
1624-26-6 |
|---|---|
Nombre del producto |
1H-Benz[f]indene, 2,3-dihydro- |
Fórmula molecular |
C13H12 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-5-11-9-13-7-3-6-12(13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2 |
Clave InChI |
VEWAWZXAARZEAN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1 |
SMILES canónico |
C1CC2=CC3=CC=CC=C3C=C2C1 |
Otros números CAS |
1624-26-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



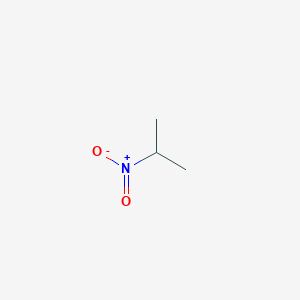
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
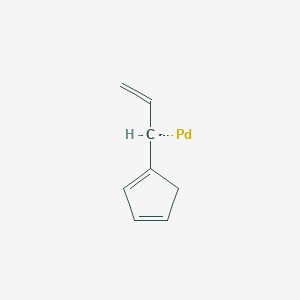
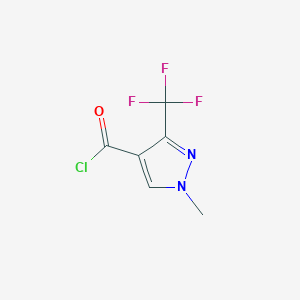
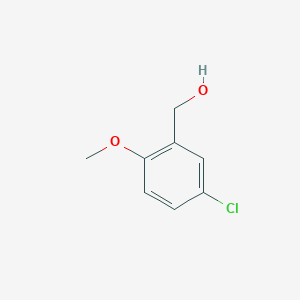
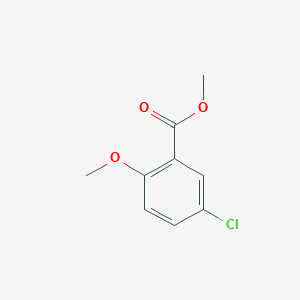

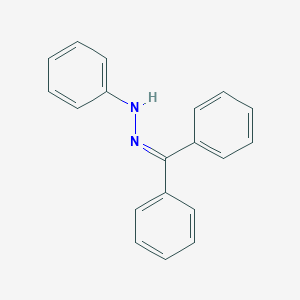
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
